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Abstract
Zaurategrast ethyl ester sulfate, also known as CDP323, is the ethyl ester prodrug of its

active moiety, CT7758. CT7758 is a potent antagonist of the α4β1 and α4β7 integrins. These

integrins play a crucial role in the migration of leukocytes across the blood-brain barrier, a key

pathological event in inflammatory autoimmune diseases such as multiple sclerosis. This

technical guide provides a comprehensive overview of the preclinical research applications of

Zaurategrast ethyl ester sulfate, with a focus on its mechanism of action, pharmacokinetic

profile across different species, and its efficacy in the experimental autoimmune

encephalomyelitis (EAE) animal model of multiple sclerosis. This document is intended to serve

as a resource for researchers and professionals involved in the development of novel

therapeutics for autoimmune disorders.

Introduction
Zaurategrast ethyl ester sulfate was developed as an orally available small molecule

therapeutic for the treatment of multiple sclerosis. It belongs to a class of drugs known as

integrin antagonists. The rationale for its development was based on the success of the

monoclonal antibody natalizumab, which also targets α4 integrins and is an effective therapy

for multiple sclerosis. As a small molecule, Zaurategrast offered the potential for oral
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administration, providing a significant advantage in patient convenience over the intravenous

administration of natalizumab. This guide will delve into the preclinical data that supported the

clinical development of Zaurategrast ethyl ester sulfate.

Mechanism of Action
The therapeutic effect of Zaurategrast is mediated by its active form, CT7758, which is a potent

antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These

integrins are expressed on the surface of leukocytes and are critical for their adhesion to and

transmigration across the vascular endothelium into inflamed tissues.

In the context of multiple sclerosis, the migration of autoreactive lymphocytes into the central

nervous system (CNS) is a key step in the inflammatory cascade that leads to demyelination

and neurodegeneration. By blocking the interaction between α4 integrins on lymphocytes and

their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells,

CT7758 effectively inhibits the trafficking of these immune cells into the CNS.
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Caption: Mechanism of Action of Zaurategrast.

Preclinical Pharmacokinetics
The pharmacokinetic profile of the active moiety, CT7758, was evaluated in several preclinical

species. Zaurategrast ethyl ester sulfate was developed as a prodrug to improve the oral

bioavailability of CT7758, which exhibited low intestinal absorption.

In Vitro Permeability
The permeability of CT7758 was assessed using the Caco-2 cell model, an in vitro model of

human intestinal absorption.
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Table 1: In Vitro Permeability of CT7758

Parameter Value

Caco-2 Permeability (Papp) ≤1.3 x 10⁻⁶ cm/s

Data suggests low to medium permeability.

In Vivo Pharmacokinetics of CT7758
Pharmacokinetic parameters of CT7758 were determined in mice, rats, dogs, and cynomolgus

monkeys following intravenous and oral administration.

Table 2: Pharmacokinetic Parameters of CT7758 in Preclinical Species

Species
Oral
Bioavailability
(%)

Total Plasma
Clearance (%
of Hepatic
Blood Flow)

Elimination
Half-life (t½)
(hours)

Volume of
Distribution
(Vz) (L/kg)

Mouse 4
Moderate to High

(≥50%)
≤1 5.5

Rat 2
Moderate to High

(≥50%)
≤1 2.8

Dog 7-55 Low (6%) 2.4 0.24

Cynomolgus

Monkey
0.2

Moderate to High

(≥50%)
≤1 0.93

Experimental Protocols
In Vitro Caco-2 Permeability Assay:

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25

days to allow for differentiation and formation of a confluent monolayer.
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Assay Procedure: The test compound (CT7758) is added to the apical (A) or basolateral (B)

side of the monolayer. Samples are taken from the receiver compartment at predetermined

time points.

Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

Calculation: The apparent permeability coefficient (Papp) is calculated using the following

formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface

area of the filter, and C0 is the initial concentration in the donor compartment.
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Caco-2 Permeability Assay Workflow
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Caption: Caco-2 Permeability Assay Workflow.
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In Vivo Pharmacokinetic Study in Mice:

Animals: Male mice are used for the study.

Administration: For intravenous (IV) administration, the compound is formulated in a suitable

vehicle and administered via the tail vein. For oral (PO) administration, the compound is

formulated as a suspension and administered by oral gavage.

Blood Sampling: Blood samples are collected from a suitable vessel (e.g., retro-orbital sinus

or tail vein) at predetermined time points post-dose.

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

Bioanalysis: The concentration of the compound in plasma samples is determined using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax,

AUC, clearance, half-life, and volume of distribution. Oral bioavailability is calculated as

(AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Preclinical Efficacy in Experimental Autoimmune
Encephalomyelitis (EAE)
The efficacy of Zaurategrast was evaluated in the EAE mouse model, a widely used and well-

characterized animal model of multiple sclerosis. While specific quantitative data from these

preclinical efficacy studies are not publicly available, it has been reported that Zaurategrast

demonstrated efficacy in this model.

Experimental Protocol for EAE Induction and Treatment
Animals: Female SJL/J or C57BL/6 mice are commonly used for EAE induction.

Induction of EAE: EAE is induced by immunization with a myelin-derived peptide, such as

proteolipid protein (PLP) 139-151 or myelin oligodendrocyte glycoprotein (MOG) 35-55,

emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered
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intraperitoneally at the time of immunization and 48 hours later to enhance the immune

response and facilitate the entry of inflammatory cells into the CNS.

Treatment: Zaurategrast ethyl ester sulfate is formulated in a suitable vehicle for oral

administration. Dosing is typically initiated either prophylactically (before the onset of clinical

signs) or therapeutically (after the onset of clinical signs) and continued for a specified

duration.

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored

on a standardized scale (e.g., 0-5 scale, where 0 = no clinical signs, 1 = limp tail, 2 = hind

limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

Histopathology: At the end of the study, spinal cords are collected for histological analysis to

assess the extent of inflammation and demyelination.
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EAE Study Workflow
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Caption: EAE Study Workflow.
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Conclusion
The preclinical data for Zaurategrast ethyl ester sulfate demonstrated a clear mechanism of

action consistent with its intended therapeutic target. The development of a prodrug

successfully addressed the poor oral bioavailability of the active moiety, CT7758. Although

specific quantitative efficacy data in the EAE model are not publicly available, the compound

was reported to be effective in this relevant animal model of multiple sclerosis. This body of

preclinical work provided the scientific rationale for advancing Zaurategrast into clinical trials.

This technical guide summarizes the key preclinical findings and methodologies, providing a

valuable resource for researchers in the field of autoimmune disease drug discovery.

To cite this document: BenchChem. [Preclinical Research Applications of Zaurategrast Ethyl
Ester Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2516624#preclinical-research-applications-of-
zaurategrast-ethyl-ester-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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